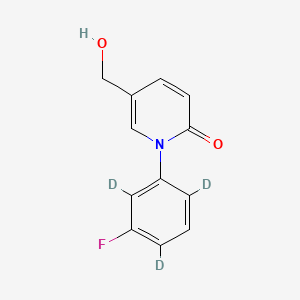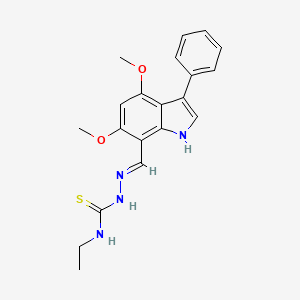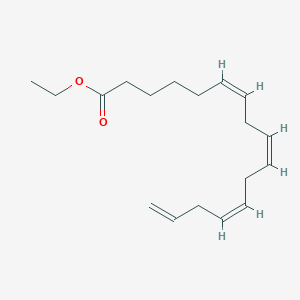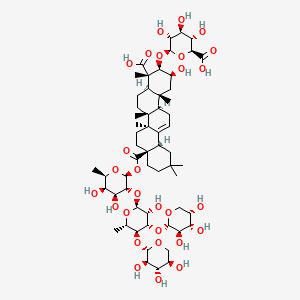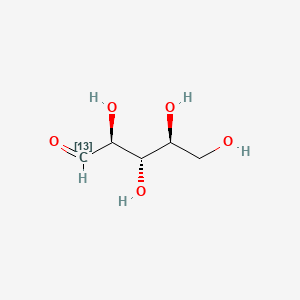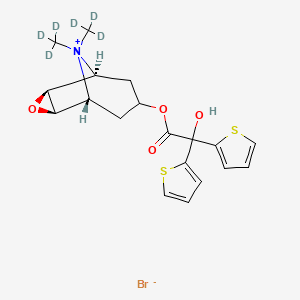
Tiotropium-d6 Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tiotropium-d6 Bromide is a deuterated form of Tiotropium Bromide, a long-acting bronchodilator used primarily in the management of chronic obstructive pulmonary disease (COPD) and asthma . The deuterated version, this compound, contains six deuterium atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tiotropium-d6 Bromide involves the incorporation of deuterium atoms into the Tiotropium Bromide molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions or the use of deuterated reagents. The reaction conditions typically involve the use of deuterated solvents and catalysts to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The final product undergoes rigorous quality control to ensure it meets the required specifications for pharmaceutical use .
Analyse Des Réactions Chimiques
Types of Reactions
Tiotropium-d6 Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at specific sites within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols or amines .
Applications De Recherche Scientifique
Tiotropium-d6 Bromide has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Tiotropium Bromide.
Biology: Employed in biological studies to investigate the pharmacokinetics and biodistribution of Tiotropium Bromide.
Medicine: Utilized in clinical research to understand the long-term effects and safety profile of Tiotropium Bromide in patients with COPD and asthma.
Industry: Applied in the pharmaceutical industry for the development of new formulations and delivery systems for Tiotropium Bromide
Mécanisme D'action
Tiotropium-d6 Bromide exerts its effects by acting as a long-acting muscarinic antagonist. It competitively and reversibly binds to the M3 muscarinic receptors in the bronchial smooth muscle, inhibiting the action of acetylcholine. This results in the relaxation of bronchial smooth muscle and bronchodilation, which helps to alleviate symptoms of COPD and asthma .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ipratropium Bromide: Another muscarinic antagonist used for bronchodilation but with a shorter duration of action compared to Tiotropium Bromide.
Aclidinium Bromide: A long-acting muscarinic antagonist similar to Tiotropium Bromide but with different pharmacokinetic properties.
Glycopyrronium Bromide: Another long-acting muscarinic antagonist used in the management of COPD.
Uniqueness
Tiotropium-d6 Bromide is unique due to its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can lead to differences in metabolic stability and bioavailability, providing valuable insights into the drug’s behavior in the body .
Propriétés
Formule moléculaire |
C19H22BrNO4S2 |
|---|---|
Poids moléculaire |
478.5 g/mol |
Nom IUPAC |
[(1S,2S,4R,5R)-9,9-bis(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide |
InChI |
InChI=1S/C19H22NO4S2.BrH/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H/q+1;/p-1/t11?,12-,13+,16-,17+;/i1D3,2D3; |
Clé InChI |
DQHNAVOVODVIMG-XRBRPDOVSA-M |
SMILES isomérique |
[2H]C([2H])([2H])[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C([2H])([2H])[2H].[Br-] |
SMILES canonique |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N'-hydroxybenzenecarboximidamide](/img/structure/B12407788.png)
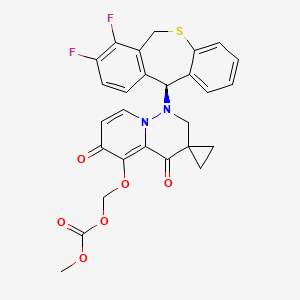

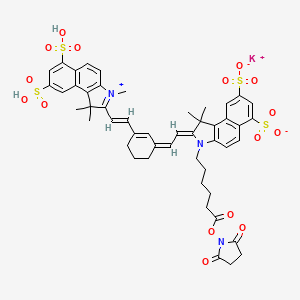

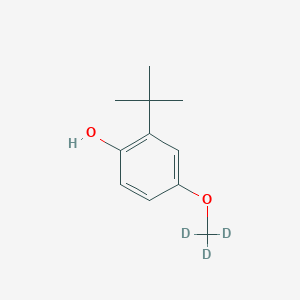
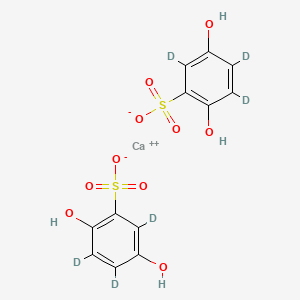
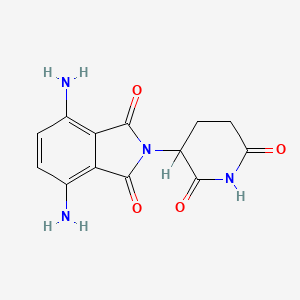
![2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12407838.png)
